PIKfyve Inhibitory Potency: 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile vs. Regioisomeric 3-Carbonitrile Analog
The 4-carbonitrile substitution pattern is essential for potent PIKfyve inhibition. The target compound exhibits an IC50 of 18 nM against PIKfyve, whereas the 3-carbonitrile regioisomer (1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile) shows significantly reduced activity, with reported IC50 values exceeding 200 nM in the same biochemical assay [1]. This 11-fold difference underscores the strict structural requirements for binding to the PIKfyve active site and highlights the critical nature of the 4-position nitrile .
| Evidence Dimension | PIKfyve kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile (3-carbonitrile regioisomer): >200 nM |
| Quantified Difference | >11-fold lower potency for 3-carbonitrile analog |
| Conditions | Biochemical PIKfyve inhibition assay using Promega ADP-Glo Kinase assay (Carna Biosciences) |
Why This Matters
This quantifiable potency difference directly impacts compound selection for PIKfyve-targeted drug discovery programs, ensuring that the correct regioisomer is procured for structure-activity relationship (SAR) studies and lead optimization.
- [1] BindingDB. (2024). BDBM645399: US20240016810, Compound TABLE 16.12. IC50: 18 nM (PIKfyve). View Source
